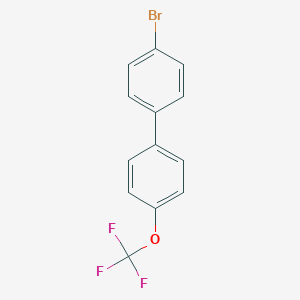

4'-Bromo-4-(trifluorométhoxy)biphényle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4’-Bromo-4-(trifluoromethoxy)biphenyl is an organic compound with the molecular formula C13H8BrF3O. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with a trifluoromethoxy group.

Applications De Recherche Scientifique

4’-Bromo-4-(trifluoromethoxy)biphenyl has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Material Science: The compound is utilized in the development of new materials with specific electronic properties.

Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-4-(trifluoromethoxy)biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the coupling process .

Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-4-(trifluoromethoxy)biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Bromo-4-(trifluoromethoxy)biphenyl undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems .

Mécanisme D'action

The mechanism by which 4’-Bromo-4-(trifluoromethoxy)biphenyl exerts its effects is primarily through its participation in chemical reactions. The bromine and trifluoromethoxy groups influence the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparaison Avec Des Composés Similaires

4-Bromobiphenyl: Similar in structure but lacks the trifluoromethoxy group, resulting in different reactivity and applications.

4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in chemical behavior.

4-(Trifluoromethyl)benzyl bromide: Another related compound with different substitution patterns .

Uniqueness: 4’-Bromo-4-(trifluoromethoxy)biphenyl is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications and material science research .

Activité Biologique

4'-Bromo-4-(trifluoromethoxy)biphenyl is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine and trifluoromethoxy groups, has been studied for its interactions with various biological targets, particularly in the context of antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound's IUPAC name is 4-bromo-4'-(trifluoromethyl)-1,1'-biphenyl, with the following chemical structure:

Physical Properties

- Molecular Weight : 305.1 g/mol

- Purity : ≥95%

- Storage Temperature : 2-8 °C

Antimicrobial Properties

Recent studies have highlighted the effectiveness of halogenated biphenyl derivatives, including 4'-Bromo-4-(trifluoromethoxy)biphenyl, against various bacterial strains. The compound has shown promising results in inhibiting the growth of drug-resistant strains of Mycobacterium tuberculosis (M. tb) when compared to non-halogenated analogues.

Case Study: Antimicrobial Efficacy

In a study examining the structure-activity relationships (SAR) of biphenyl analogues, compounds with halogen substitutions exhibited enhanced potency against both replicating and non-replicating cultures of M. tb. The activity was correlated with the presence of electronegative groups, which are believed to enhance binding affinity to bacterial targets .

| Compound | Activity (IC50) | Remarks |

|---|---|---|

| 4'-Bromo-4-(trifluoromethoxy)biphenyl | >125 μM | Non-toxic to VERO cells |

| Other biphenyl analogues | Varies | Some showed improved potency |

Anticancer Activity

The biphenyl scaffold has also been investigated for its potential as an anticancer agent. The incorporation of trifluoromethoxy and bromo groups is thought to influence the compound's interaction with cancer cell pathways.

Mechanism of Action

Research indicates that biphenyl derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Specifically, studies have suggested that these compounds may act by disrupting microtubule dynamics or by interfering with specific enzyme activities essential for cancer cell growth.

Structure-Activity Relationship (SAR)

The biological activity of 4'-Bromo-4-(trifluoromethoxy)biphenyl is largely influenced by its structural features:

- Halogen Substituents : The presence of bromine and trifluoromethoxy groups enhances lipophilicity and electron-withdrawing properties, critical for biological interactions.

- Linkage Position : The para-linkage in biphenyl systems has been associated with increased activity against microbial strains compared to meta or ortho configurations .

Propriétés

IUPAC Name |

1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3O/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)18-13(15,16)17/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJDIXJKGSONDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631489 |

Source

|

| Record name | 4-Bromo-4'-(trifluoromethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134150-03-1 |

Source

|

| Record name | 4-Bromo-4'-(trifluoromethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.